Tetrabutylammonium borohydride

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis

- Reduction of carbonyl compounds: TBAB is a powerful reductant for various carbonyl functional groups, including aldehydes, ketones, and esters. It can selectively reduce these groups to their corresponding alcohols under mild reaction conditions. This makes it a valuable tool for the synthesis of various organic molecules, such as pharmaceuticals, natural products, and functional materials [, ].

- Reductive amination: TBAB can be employed in reductive amination reactions, which involve the conversion of aldehydes and ketones to amines. This reaction is crucial for the synthesis of numerous biologically active molecules, including pharmaceuticals and agrochemicals [].

- Deoxygenation: TBAB can be used to remove oxygen atoms from various organic molecules. This is particularly useful for the deoxygenation of epoxides and alcohols, leading to the formation of alkenes and alkanes, respectively [].

Inorganic and Materials Chemistry

- Metal surface modification: TBAB can be used to modify the surface properties of various metals. It can act as a capping agent, preventing the aggregation of metal nanoparticles and controlling their size and morphology. This allows for the tailoring of the catalytic and physical properties of metal nanomaterials for various applications [].

- Synthesis of metal borohydrides: TBAB can be used as a precursor for the synthesis of various metal borohydrides, which are important materials for hydrogen storage and fuel cells. The reaction between TBAB and metal halides can lead to the formation of well-defined metal borohydride compounds [].

Other Applications

- Polymer synthesis: TBAB can be employed as a catalyst or initiator for various polymerization reactions. It can be used in the controlled radical polymerization (CRP) of various monomers, enabling the synthesis of well-defined polymers with specific properties [].

- Analytical chemistry: TBAB finds applications in analytical chemistry, particularly in conjunction with chromatographic techniques like high-performance liquid chromatography (HPLC). It can act as an ion-pairing agent, improving the separation and detection of various analytes [].

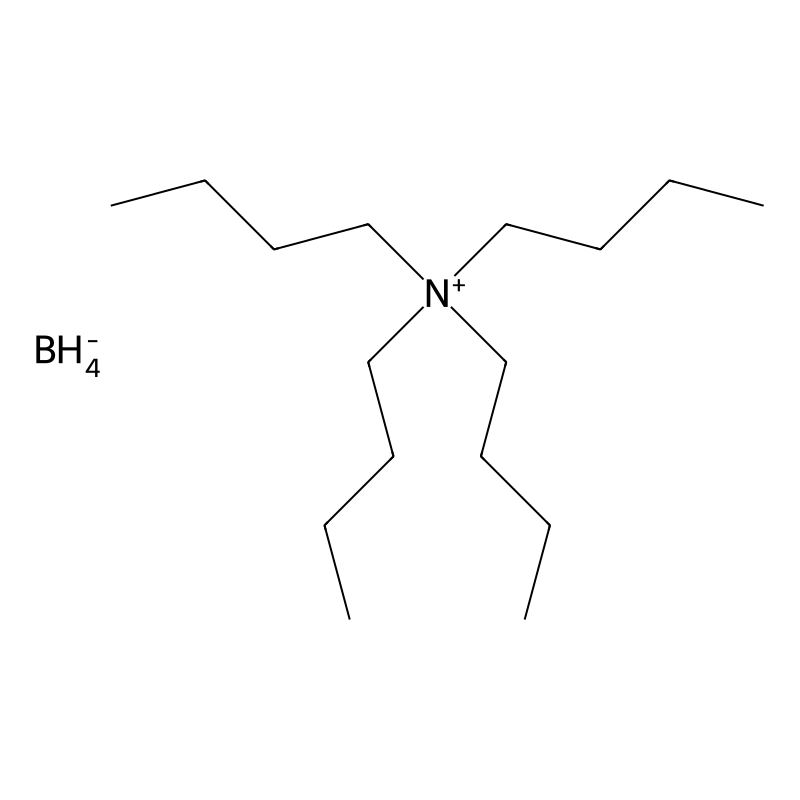

Tetrabutylammonium borohydride is a quaternary ammonium salt with the chemical formula CHBN. It consists of a tetrabutylammonium cation and a borohydride anion. This compound is known for its utility as a reducing agent in organic synthesis, particularly for the selective reduction of various functional groups. Its structure allows it to dissolve well in organic solvents, making it a versatile reagent in

TBAB's reducing ability is attributed to the hydride ion (H⁻) from the borohydride anion (BH₄⁻). During a reduction reaction, the hydride ion is transferred to the carbonyl carbon (C=O) of aldehydes and ketones, or the imine/enamine carbon (C=N), forming a new C-H bond and converting the functional group to a reduced form [].

Tetrabutylammonium borohydride can be synthesized through an exchange reaction involving tetrabutylammonium bromide and sodium borohydride. This reaction typically occurs in a solvent such as ether or isopropyl alcohol . The process yields tetrabutylammonium borohydride alongside byproducts that may require purification steps.

The primary application of tetrabutylammonium borohydride lies in organic synthesis as a reducing agent. It is particularly useful for:

- Selective reductions: It can selectively reduce esters to alcohols without affecting other functional groups .

- Photocleavage reactions: It has been employed in photocleavage processes involving sulfonamides under mild conditions .

- Laboratory experiments: It serves as a model compound in educational settings to demonstrate structure-reactivity relationships during carbonyl reductions .

Interaction studies have shown that tetrabutylammonium borohydride can engage with various substrates, influencing their reactivity based on the functional groups present. For example, its interaction with nitrogen-containing heteroaromatics has been explored using electron paramagnetic resonance techniques, indicating that it can form complexes that may alter the electronic properties of these substrates .

Tetrabutylammonium borohydride belongs to a class of compounds known as borohydrides, which includes several related substances. Here are some similar compounds and their distinguishing features:

| Compound | Formula | Key Characteristics |

|---|---|---|

| Sodium borohydride | NaBH | A widely used reducing agent; highly reactive with water. |

| Potassium borohydride | KBH | Similar reactivity to sodium borohydride; used in organic synthesis. |

| Lithium triethylborohydride | LiEtBH | More selective than sodium borohydride; often used for specific reductions. |

| Tetraethylammonium borohydride | CHBN | Similar structure but with ethyl groups; may exhibit different solubility properties. |

Tetrabutylammonium borohydride stands out due to its unique tetrabutyl cation, which enhances its solubility in nonpolar solvents compared to other borohydrides. This property makes it particularly useful for reactions requiring specific solvent conditions.

Tetrabutylammonium borohydride consists of a tetrabutylammonium cation $$[ (C4H9)4N^+ ]$$ and a borohydride anion $$[ BH4^- ]$$, with the molecular formula $$ C{16}H{40}BN $$ and a molecular weight of 257.31 g/mol. The cation features four butyl chains attached to a central nitrogen atom, while the anion provides hydridic hydrogen for reductions.

Key Structural Features:

- Cation: Tetrabutylammonium ($$[ (C4H9)_4N^+ ]$$)

- Anion: Borohydride ($$[ BH_4^- ]$$)

- Coordination Geometry: Tetrahedral around boron and nitrogen.

Table 1: Comparative Properties of Tetrabutylammonium Borohydride

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | $$ C{16}H{40}BN $$ | |

| Molecular Weight | 257.31 g/mol | |

| CAS Registry Number | 33725-74-5 | |

| Melting Point | 124–128°C | |

| Solubility | Dichloromethane, THF |

Historical Development and Discovery

Tetrabutylammonium borohydride emerged as a solution to limitations of traditional borohydrides (e.g., NaBH4) in non-polar solvents. Key milestones include:

- Initial Synthesis (1972): Brändström et al. developed ion-exchange methods using tetrabutylammonium bromide and sodium borohydride.

- Mechanistic Studies (1976): Raber and Guida demonstrated its efficacy in dichloromethane for reducing carbonyl compounds.

- Modern Applications: Utilization in nanoparticle synthesis and hydrogen storage materials.

Synthesis Methods:

- Ion Exchange:

$$ (C4H9)4N^+Br^- + NaBH4 \rightarrow (C4H9)4NBH4 + NaBr $$. - Mechanochemical Routes: Solid-state reactions avoiding solvent use.

Table 2: Historical Synthesis Pathways

| Method | Key Reaction | Year | |

|---|---|---|---|

| Ion Exchange | $$ (C4H9)4NBr + NaBH4 \rightarrow TBABH4 + NaBr $$ | 1972 | |

| Solvent-Free Pyrolysis | $$ (C4H9)4NBH4 \xrightarrow{\Delta} B{12}H{12}^{2-} $$ | 2025 |

Nomenclature and Classification

Systematic Nomenclature:

- IUPAC Name: 1-Butanaminium, N,N,N-tributyl-, tetrahydroborate(1-).

- Common Synonyms: Tetrabutylammonium tetrahydroborate, TBABH4.

Classification:

- Chemical Family: Quaternary ammonium borohydride.

- Functional Role: Reducing agent, phase-transfer catalyst.

Table 3: Nomenclature and Synonyms

| Classification | Examples | Source |

|---|---|---|

| IUPAC Name | 1-Butanaminium, N,N,N-tributyl-, tetrahydroborate(1-) | |

| Common Names | Tetrabutylammonium boranate, TBABH4 |

Significance in Synthetic Organic Chemistry

Tetrabutylammonium borohydride addresses critical challenges in organic synthesis:

Selective Reductions:

Solvent Compatibility:

Advanced Applications:

Mechanistic Insight:

The borohydride anion ($$ BH_4^- $$) delivers hydride ions to electrophilic centers (e.g., carbonyl carbons), while the bulky tetrabutylammonium cation enhances solubility in organic solvents.

Equation 1: Reduction of a Nitrile

$$ RCN + (C4H9)4NBH4 \rightarrow RCH2NH2 $$.

Molecular Structure and Bonding Characteristics

Tetrabutylammonium borohydride exhibits an ionic structure composed of discrete cationic and anionic components [1]. The tetrabutylammonium cation features a central nitrogen atom tetrahedrally coordinated to four butyl chains, with the nitrogen bearing a formal positive charge . The quaternary ammonium center adopts a tetrahedral geometry with nitrogen-carbon bond lengths consistent with typical quaternary ammonium compounds [33].

The borohydride anion maintains its characteristic tetrahedral structure, where the boron atom is coordinated to four hydrogen atoms [32]. In this tetrahedral arrangement, boron exhibits a formal negative charge while maintaining B-H bond lengths of approximately 1.17 Å [32]. The borohydride anion functions as a hydride donor, with the electron density on the hydrogen atoms making them nucleophilic centers capable of reducing various electrophilic substrates .

The ionic bonding between the tetrabutylammonium cation and borohydride anion is primarily electrostatic in nature [2]. The large, sterically demanding tetrabutylammonium cation provides significant steric bulk that influences the overall molecular packing and solubility characteristics of the compound [28]. The extended alkyl chains of the cation contribute to the compound's enhanced solubility in organic solvents compared to smaller quaternary ammonium borohydrides .

Physical State and Appearance

Tetrabutylammonium borohydride appears as a white to off-white crystalline solid under standard conditions [1] [6]. The compound exhibits a crystalline powder morphology, often presenting as chunks or crystalline fragments [7] [16]. The material maintains its solid state at room temperature, with a well-defined melting point range that reflects its crystalline nature [3].

The physical appearance remains consistent across different purity grades, with high-purity samples typically displaying a more uniform white coloration [6]. The crystalline structure contributes to the compound's stability and handling characteristics, making it suitable for storage and manipulation under appropriate conditions [7].

Solubility Profile

Solubility in Organic Solvents

Tetrabutylammonium borohydride demonstrates excellent solubility in a wide range of aprotic organic solvents [27]. The compound exhibits particularly high solubility in polar aprotic solvents such as dimethyl sulfoxide, where it can be dissolved with heating and sonication [3]. Chloroform serves as another effective solvent, allowing for sparse but measurable solubility that facilitates various synthetic applications [3] [14].

Methanol provides slight solubility for tetrabutylammonium borohydride, enabling its use in alcoholic media for specific reactions [3]. The enhanced organic solubility compared to inorganic borohydrides stems from the lipophilic nature of the tetrabutylammonium cation, which promotes favorable interactions with organic solvent molecules . This solubility profile makes the compound particularly valuable for reactions requiring non-aqueous conditions [27].

The solubility in organic solvents varies significantly with solvent polarity and hydrogen bonding capacity [28]. Dichloromethane has been successfully employed for recrystallization procedures, indicating moderate solubility in halogenated solvents [30]. Tetrahydrofuran also demonstrates compatibility with tetrabutylammonium borohydride, as evidenced by its use in clathrate formation studies [28].

Solubility in Aqueous Media

Tetrabutylammonium borohydride exhibits water solubility, though the compound reacts with aqueous solutions rather than forming stable dissolved species [27]. Upon contact with water, the borohydride anion undergoes hydrolysis reactions that generate hydrogen gas and boric acid derivatives [28]. This reactivity with water limits the compound's utility in purely aqueous systems but enables applications in controlled hydrolysis reactions [3].

The reaction with water proceeds according to well-established borohydride hydrolysis mechanisms, where water molecules attack the boron center, leading to the stepwise replacement of hydride ions with hydroxide groups [28]. This process results in the evolution of hydrogen gas, making the compound useful for hydrogen generation applications when controlled water contact is desired [28].

Stability and Reactivity

Thermal Stability Parameters

Tetrabutylammonium borohydride exhibits a melting point range of 124-128°C according to literature values, with some sources reporting slightly higher ranges of 125-131°C [1] [6]. The compound maintains thermal stability up to approximately 130°C, beyond which decomposition processes begin to occur [10]. Differential scanning calorimetry studies reveal that the melting process is followed by thermal decomposition at elevated temperatures [10].

Detailed thermogravimetric analysis indicates that tetrabutylammonium borohydride undergoes decomposition above 160°C, with the process characterized by both endothermic and exothermic events [10]. The thermal decomposition temperature is notably higher than that of simple alkali metal borohydrides, reflecting the stabilizing influence of the large organic cation [12]. The compound demonstrates superior thermal stability compared to tetramethylammonium borohydride, which decomposes at lower temperatures [12].

Sensitivity to Air and Moisture

Tetrabutylammonium borohydride exhibits significant sensitivity to moisture, classifying it as a hygroscopic material [3] [29]. The compound readily absorbs atmospheric moisture, which can lead to gradual decomposition through hydrolysis reactions [3]. This moisture sensitivity necessitates storage under dry conditions to maintain compound integrity and prevent unwanted decomposition [7].

The compound's hygroscopic nature stems from the reactivity of the borohydride anion with water molecules present in ambient air [29]. Even trace amounts of moisture can initiate hydrolysis processes that compromise the reducing capacity of the material [3]. Proper storage protocols typically involve maintaining the compound in tightly sealed containers under inert atmosphere conditions [7].

Decomposition Pathways and Products

Thermal decomposition of tetrabutylammonium borohydride follows complex pathways involving both the organic cation and the borohydride anion [10] [11]. The decomposition process typically begins around 160°C and proceeds through multiple stages characterized by the evolution of various gaseous products [10]. Mass spectrometry analysis of evolved gases reveals the presence of hydrogen, diborane, and organic decomposition fragments [11].

The thermal decomposition results in significant mass loss, with studies reporting total mass drops of approximately 40-50% during complete decomposition to 650°C [11]. The process involves the breakdown of both the tetrabutylammonium cation and the borohydride anion, generating volatile organic compounds and boron-containing species [11]. Solid residues from thermal decomposition have been analyzed by powder X-ray diffraction, revealing the formation of various crystalline phases depending on decomposition conditions [11].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance spectroscopy of tetrabutylammonium borohydride in deuterated chloroform reveals characteristic resonances for both the tetrabutylammonium cation and the borohydride anion [13]. The spectrum displays signals corresponding to the methyl protons of the butyl chains at approximately 0.9-1.0 ppm, while the methylene protons appear as complex multipets in the 1.2-3.4 ppm region [13]. The borohydride protons typically appear as a broad signal due to quadrupolar coupling with the boron nucleus [17].

The ¹¹B Nuclear Magnetic Resonance spectrum exhibits a characteristic quintet pattern centered around -33 ppm relative to boron trifluoride etherate, resulting from coupling with the four equivalent hydrogen atoms in the borohydride anion [17]. This quintet pattern displays the expected 1:4:6:4:1 intensity ratio characteristic of borohydride compounds [17]. The ¹H-¹¹B coupling constant has been measured at approximately 82 Hz, which is consistent with values reported for other borohydride salts [17].

Infrared Spectroscopy

Infrared spectroscopy of tetrabutylammonium borohydride reveals distinct absorption bands characteristic of both the quaternary ammonium cation and the borohydride anion [15]. The spectrum displays strong absorption bands in the 2800-3000 cm⁻¹ region corresponding to C-H stretching vibrations of the butyl chains [39]. The borohydride anion contributes characteristic B-H stretching vibrations, typically observed in the 2200-2400 cm⁻¹ region [38].

The infrared spectrum also shows absorption bands corresponding to C-N stretching vibrations of the quaternary ammonium center, typically appearing around 1130 cm⁻¹ [39]. Deformation modes of the borohydride anion appear in the lower frequency region, with B-H bending vibrations observed around 1100-1200 cm⁻¹ [38]. These spectroscopic features provide definitive identification of the compound and can be used for purity assessment [15].

Mass Spectrometry

Mass spectrometry analysis of tetrabutylammonium borohydride reveals the molecular ion peak at m/z 257, corresponding to the molecular weight of the compound [15]. The mass spectrum displays characteristic fragmentation patterns involving the loss of hydrogen atoms from the borohydride anion and alkyl fragments from the tetrabutylammonium cation [15]. Electron impact ionization at 75 eV produces interpretable fragmentation patterns suitable for structural confirmation [15].

The base peak in the mass spectrum typically corresponds to fragments of the tetrabutylammonium cation, reflecting the relative stability of these organic fragments under mass spectrometric conditions [15]. The presence of the borohydride anion can be confirmed through the observation of boron-containing fragment ions, though these often appear with lower intensity due to the volatility of boron-hydrogen species [15].

Crystallographic Properties

X-ray Crystallography Studies

Single crystal X-ray diffraction studies of tetrabutylammonium borohydride and related quaternary ammonium borohydrides have revealed important structural information about these compounds [10]. The compound crystallizes in monoclinic crystal systems, specifically in the P2₁/c space group, which is commonly observed for tetrabutylammonium salts [10] [22]. The unit cell parameters reflect the large molecular volume occupied by the extended tetrabutylammonium cations [10].

Crystallographic analysis shows that the tetrabutylammonium cations adopt conformations that maximize space filling while minimizing unfavorable interactions between adjacent molecular units [10]. The borohydride anions are positioned in the crystal lattice to optimize electrostatic interactions with the positively charged nitrogen centers of the cations [10]. The overall crystal structure exhibits relatively low density, typically around 1.0 g/cm³, reflecting the substantial void space created by the bulky organic cations [10].

Packing Patterns and Crystal Lattice

The crystal packing of tetrabutylammonium borohydride is characterized by loose packing arrangements that accommodate the sterically demanding tetrabutylammonium cations [10]. The large cations create significant interstitial spaces within the crystal lattice, resulting in reduced packing efficiency compared to compounds with smaller cations [26]. The crystal structure exhibits alternating layers of cations and anions, with the borohydride anions nestled within cavities formed by the arrangement of alkyl chains [24].

The packing pattern is stabilized by various intermolecular interactions, including weak hydrogen bonding between the borohydride hydrogens and the alkyl chains of adjacent cations [24]. Van der Waals interactions between the extended alkyl chains also contribute to crystal stability [24]. The loose packing arrangement facilitates the relatively low melting points observed for these compounds compared to more densely packed ionic materials [11].

Structural Comparison with Related Compounds

Comparison of tetrabutylammonium borohydride with related quaternary ammonium borohydrides reveals systematic trends in structural parameters [10] [12]. The tetrabutylammonium derivative exhibits larger unit cell volumes compared to tetramethylammonium or tetraethylammonium analogs, reflecting the increased size of the butyl substituents [12]. The crystal structures of all these compounds share similar space groups and packing motifs, indicating that the overall structural framework is largely determined by the ionic nature and size relationships of the component ions [12].

Studies of polymorphism in related tetrabutylammonium compounds of lanthanide borohydrides have identified both α and β polymorphic forms [11] [30]. The α-form typically adopts monoclinic symmetry with P2₁/c space group, while the β-form crystallizes in orthorhombic symmetry with Pnna space group [11]. These polymorphic relationships provide insight into the structural flexibility of tetrabutylammonium-containing ionic compounds and their sensitivity to crystallization conditions [30].

The comparison with structurally related compounds also reveals the influence of anion size and charge on crystal packing [22]. Tetrabutylammonium compounds with larger anions tend to exhibit even looser packing arrangements, while those with smaller anions show relatively more efficient space utilization [22]. These structure-property relationships provide valuable guidance for understanding the behavior of tetrabutylammonium borohydride in various applications [24].

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 104 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 100 of 104 companies with hazard statement code(s):;

H261 (100%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];

H314 (99%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive